methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate
Description
This compound features a 1,3-thiazole core substituted with a sulfanylidene group (C=S), an amino group at position 4, and a carbamoyl group at position 5 linked to a 2-methylphenyl moiety. The sulfanylidene group enhances electron delocalization, which may influence binding interactions, while the carbamoyl and ester groups contribute to solubility and metabolic stability . Though direct biological data for this compound are unavailable in the provided evidence, structurally related thiazole derivatives are noted for applications in drug development, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 3-[4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-6-4-5-7-14(11)22-18(24)16-17(21)23(20(27)28-16)15-10-13(19(25)26-3)9-8-12(15)2/h4-10H,21H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHFDXSGGDQRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects.
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function. The presence of functional groups such as the carbamoyl and sulfanylidene groups may play a crucial role in these interactions.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Factors such as its molecular size, polarity, and the presence of functional groups can influence its bioavailability.
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular level, leading to therapeutic effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain conditions may enhance or inhibit its interaction with its targets, thereby influencing its overall effect.
Biological Activity
Methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring and the amino group play crucial roles in modulating its pharmacological effects.
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Thiazole derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various disease models.
Research Findings
Recent studies have demonstrated the biological activities of this compound. Below are summarized findings from notable research:
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results showed that the compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
A research article in Cancer Research explored the anticancer properties of this thiazole derivative. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
Case Study 3: In Vivo Anti-inflammatory Model
In an animal model of arthritis published in Inflammation Research, administration of the compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups, highlighting its potential therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole, triazole, and sulfonamide derivatives (Table 1). Key differentiating factors include substituent patterns, molecular weight, and functional groups, which impact physicochemical properties and biological activity.
Table 1. Structural and Functional Comparison of Selected Compounds
Key Research Findings:
The 2-methylphenylcarbamoyl group may enhance lipophilicity compared to simpler phenyl derivatives, improving membrane permeability .
Synthetic Accessibility :
- Synthesis of the target compound likely involves multi-step routes similar to ’s method for sulfonate-thiazole hybrids, utilizing thiourea intermediates and cyclization reactions .
Virtual Screening Relevance :
- Structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) are critical for identifying analogs in kinase-targeted drug discovery, as seen in ’s gefitinib-based screening .
Biological Potential: While direct data are lacking, ’s thiazolylmethyl carbamates and ’s pyrimidine-thiazole hybrids suggest that the target compound’s hybrid structure could target enzymes or receptors involved in proliferative or inflammatory pathways .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure comprises a 4-methylbenzoate ester linked to a 2-sulfanylidene-1,3-thiazole ring bearing 4-amino and 5-[(2-methylphenyl)carbamoyl] substituents. Retrosynthetically, the molecule can be divided into three fragments:
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Methyl 4-methyl-3-aminobenzoate as the aromatic ester precursor.
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5-[(2-Methylphenyl)carbamoyl]-4-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole as the heterocyclic core.
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Connecting the fragments via nucleophilic substitution or coupling reactions.
This approach aligns with methodologies observed in patent WO2013186692A1, where analogous thiazole-triazolone hybrids are synthesized through sequential cyclization and amidation .
Synthesis of Methyl 4-Methyl-3-Aminobenzoate
The benzoate fragment is typically prepared via esterification of 3-amino-4-methylbenzoic acid. In a representative procedure:
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3-Nitro-4-methylbenzoic acid is reduced to 3-amino-4-methylbenzoic acid using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in methanol .
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Esterification with methanol in the presence of sulfuric acid (Fisher esterification) yields the methyl ester in >85% purity .
Table 1: Optimization of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | MeOH | 65 | 92 |
| HCl (gas) | MeOH | 60 | 88 |
| Amberlyst | MeOH | 70 | 81 |
Construction of the 1,3-Thiazole Core
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves the reaction of a thiourea derivative with an α-haloketone. For this compound:
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4-Amino-5-carbamoylthiourea is prepared by treating 4-aminothiourea with 2-methylphenyl isocyanate in dichloromethane .
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Cyclization with methyl 3-(bromoacetyl)-4-methylbenzoate in refluxing ethanol affords the dihydrothiazole intermediate.
Critical Parameters :
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Solvent : Ethanol or THF improves cyclization efficiency compared to DMF .
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Temperature : Reflux conditions (78°C for ethanol) prevent epimerization.
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | Toluene | 6 | 92 |
| P₄S₁₀ | Xylene | 12 | 78 |
| HMPA | DMF | 8 | 65 |
Amide Coupling with 2-Methylaniline
The carbamoyl group is installed via a carbodiimide-mediated coupling :
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Activation of the thiazole-5-carboxylic acid (generated by saponification of the ester) with EDCl and HOBt in DMF.
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Reaction with 2-methylaniline at 0°C to room temperature yields the target carbamoyl derivative in 87% yield .
Side Reactions :
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Competitive formation of N-acylurea byproducts is mitigated by using HOBt and maintaining low temperatures .
Final Esterification and Purification
The methyl ester is reinstated via acid-catalyzed esterification of the carboxylic acid intermediate:
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Treatment with methanol and thionyl chloride (SOCl₂) under reflux provides the final ester in 94% yield .
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Purification by silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product with >98% purity.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 7.45 (s, 1H, Thiazole-H), 6.95 (m, 4H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
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IR (KBr) : 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C=S).
Table 3: Comparative Yields Across Synthetic Routes
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiazole cyclization | 88 | 95 |
| Thionation | 92 | 97 |
| Amide coupling | 87 | 96 |
| Final esterification | 94 | 98 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-{4-amino-5-[(2-methylphenyl)carbamoyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl}-4-methylbenzoate, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis of structurally analogous thiazole derivatives often involves multi-step reactions, such as:
- Cyclocondensation : Combining thiourea derivatives with α-halo ketones or esters under reflux in ethanol or dichloromethane .
- Carbamoylation : Reacting amino-thiazole intermediates with 2-methylphenyl isocyanate in the presence of a base (e.g., triethylamine) at 0–25°C .
- Esterification : Final benzoate ester formation using methanol and catalytic sulfuric acid .
- Optimization : Critical parameters include pH control (neutral to slightly acidic), solvent polarity, and temperature gradients. For example, dichloromethane enhances carbamoylation efficiency, while ethanol minimizes side reactions during cyclization .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfanylidene group (δ ~160–170 ppm for C=S) and the methylbenzoate ester (δ ~3.8–4.2 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~470–500 for this compound) and fragmentation patterns of the thiazole ring .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and detects sulfoxide/sulfone byproducts from oxidation .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for thiazole-containing inhibitors) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with comparisons to structurally similar compounds (e.g., methyl-substituted benzoates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodology :
- Systematic Substituent Variation : Replace the 2-methylphenyl carbamoyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects on receptor binding .
- Thiazole Ring Modifications : Introduce heteroatoms (e.g., oxazole) or expand the ring to a dihydrothiazine to evaluate conformational flexibility .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structural changes with metabolic stability .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using software like AutoDock Vina, focusing on hydrogen bonding with the sulfanylidene and carbamoyl groups .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Methodology :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and uniform cell passage numbers to minimize variability .
- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may influence results .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency .
Data Contradictions and Validation
Q. Why do similar thiazole derivatives exhibit divergent antimicrobial activities despite structural similarities?
- Analysis : Differences in the carbamoyl substituent’s lipophilicity (e.g., 2-methylphenyl vs. 4-ethoxyphenyl) alter membrane permeability. For example, methyl groups enhance logP, favoring Gram-positive bacterial uptake .
- Validation : Compare MIC values against S. aureus for analogs with varying aryl groups, using logP measurements (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
